molecular formula C18H16F3NO4S B2660900 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1797885-04-1

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2660900
CAS RN: 1797885-04-1
M. Wt: 399.38
InChI Key: OQUNQCNRUCNDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as MTIP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP is a small molecule that acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that plays a crucial role in cognitive function, memory, and learning.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its mechanism of action involves disrupting the cell wall synthesis of bacteria, leading to cell death. This makes it a valuable asset in the fight against antibiotic-resistant bacterial strains .

Anti-inflammatory Applications

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been shown to protect neurons from oxidative stress and apoptosis, which are key factors in the progression of these diseases .

properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c1-26-12-6-8-13(9-7-12)27(24,25)14-10-22(11-14)17(23)15-4-2-3-5-16(15)18(19,20)21/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNQCNRUCNDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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